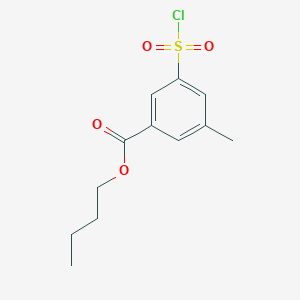
Butyl 3-(chlorosulfonyl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(chlorosulfonyl)-5-methylbenzoate typically involves the esterification of 3-(chlorosulfonyl)-5-methylbenzoic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(chlorosulfonyl)-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Butyl 3-(sulfonyl)-5-methylbenzoate.
Oxidation: Butyl 3-(chlorosulfonyl)-5-carboxybenzoate.
Scientific Research Applications
Butyl 3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting sulfonamide functional groups.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Butyl 3-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-(sulfonyl)-5-methylbenzoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Butyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group on the benzene ring.
Butyl 3-(chlorosulfonyl)-4-methylbenzoate: The methyl group is positioned differently on the benzene ring.
Uniqueness
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C12H15ClO4S |
|---|---|
Molecular Weight |
290.76 g/mol |
IUPAC Name |
butyl 3-chlorosulfonyl-5-methylbenzoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-4-5-17-12(14)10-6-9(2)7-11(8-10)18(13,15)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
HKHOMXRXOQHRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















